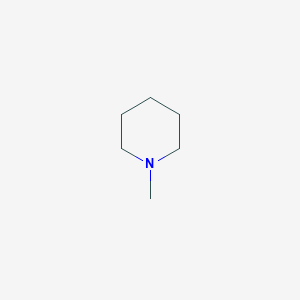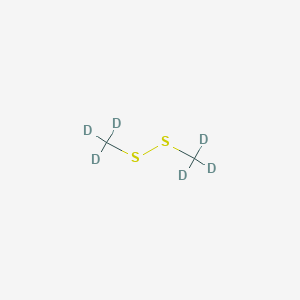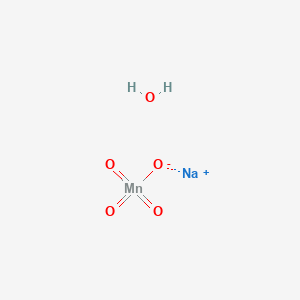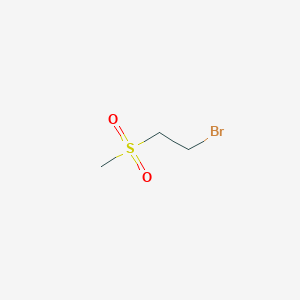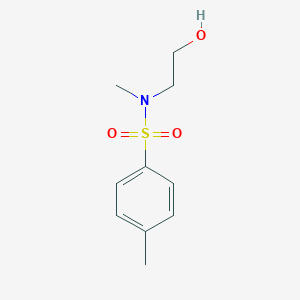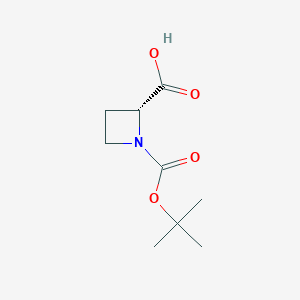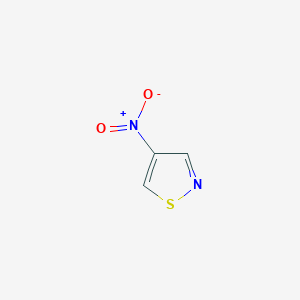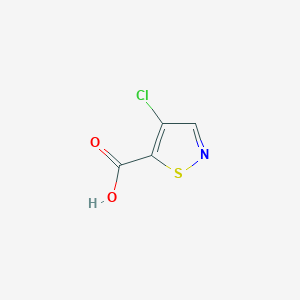
2-(Trifluorométhyl)phénothiazine
Vue d'ensemble
Description
2-(Trifluoromethyl)phenothiazine (2-TFM) is an organic compound with a unique chemical structure that has a wide range of applications in the scientific, industrial, and medical fields. It is a derivative of phenothiazine, an aromatic heterocyclic compound with a five-membered ring that is composed of three nitrogen atoms, one sulfur atom, and one carbon atom. 2-TFM has been studied extensively for its properties, such as its ability to act as a ligand, its ability to interact with other molecules, and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Médicaments antipsychotiques
Les phénothiazines, y compris la 2-(Trifluorométhyl)phénothiazine, sont connues comme des médicaments antipsychotiques synthétiques . Ils présentent un large éventail d'effets biologiques, qui résultent de la structure et de la variabilité des substituants dans le système hétérocyclique .
Activité antioxydante
Des études théoriques ont montré que les dérivés de la this compound peuvent agir comme antioxydants . L'activité antioxydante des dérivés peut être déterminée théoriquement en calculant les paramètres thermodynamiques tels que l'enthalpie de dissociation de liaison (BDE), le potentiel d'ionisation (IP), l'enthalpie de dissociation du proton (PDE), l'affinité protonique (PA) et l'enthalpie de transfert d'électron (ETE) .
Piégeage des radicaux libres
La capacité des composés de la this compound à piéger les radicaux libres a été déterminée théoriquement . Cette propriété est importante dans de nombreux processus biologiques, notamment la prévention du stress oxydatif.
Découverte de médicaments
Les techniques de relation quantitative structure-activité (QSAR) offrent une approche précieuse pour établir une relation directe entre les propriétés de la chimie quantique et les activités biologiques des composés chimiques . La this compound et ses dérivés peuvent être utilisés dans des études QSAR pour prédire leur utilisation dans la découverte de médicaments .
Action antiémétique
Les dérivés de phénothiazines, y compris la this compound, se sont avérés avoir des propriétés antiémétiques . Cela les rend utiles dans le traitement des nausées et des vomissements.
Action neuroleptique
Les dérivés de phénothiazines sont connus pour avoir une action neuroleptique . Cela signifie qu'ils peuvent être utilisés pour traiter certaines conditions mentales et émotionnelles.
Effet antiprolifératif
Les dérivés de phénothiazines se sont avérés avoir un effet antiprolifératif
Mécanisme D'action
Target of Action
The primary target of 2-(Trifluoromethyl)phenothiazine is the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.
Mode of Action
2-(Trifluoromethyl)phenothiazine acts as an antagonist to the dopaminergic D1 and D2 receptors . It blocks these receptors, thereby inhibiting their activity. This blockage depresses the release of hypothalamic and hypophyseal hormones .
Biochemical Pathways
By blocking the dopaminergic D1 and D2 receptors, 2-(Trifluoromethyl)phenothiazine affects the dopaminergic pathways in the brain. This action can lead to changes in various downstream effects, including alterations in basal metabolism, body temperature, wakefulness, and vasomotor tone .
Result of Action
The molecular and cellular effects of 2-(Trifluoromethyl)phenothiazine’s action are primarily due to its antagonistic effect on the dopaminergic D1 and D2 receptors. By blocking these receptors, it can alter various physiological processes regulated by dopamine, potentially leading to changes in mood, behavior, and perception .
Safety and Hazards
Orientations Futures
The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . This suggests that 2-(Trifluoromethyl)phenothiazine and its derivatives could have potential applications in the development of new drugs .
Analyse Biochimique
Cellular Effects
Phenothiazines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-(trifluoromethyl)-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGYJVASTMCSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059050 | |
| Record name | 10H-Phenothiazine, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92-30-8 | |
| Record name | 2-(Trifluoromethyl)-10H-phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethylphenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)phenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10H-Phenothiazine, 2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10H-Phenothiazine, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-trifluoromethylphenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TRIFLUOROMETHYLPHENOTHIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877S053KX3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



